molecular formula C11H15NO6S B11968912 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid

Cat. No.: B11968912
M. Wt: 289.31 g/mol
InChI Key: ZHAJSGOGGVXYAC-UHFFFAOYSA-N
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Description

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at position 3 and a methanesulfonamidoethoxy substituent at position 4. The methanesulfonamido group (-SO₂NHCH₃) introduces both electron-withdrawing and hydrogen-bonding capabilities, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

4-[2-(methanesulfonamido)ethoxy]-3-methoxybenzoic acid

InChI

InChI=1S/C11H15NO6S/c1-17-10-7-8(11(13)14)3-4-9(10)18-6-5-12-19(2,15)16/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

ZHAJSGOGGVXYAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCNS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Esterification and Alkylation Strategy

A foundational approach involves 3-methoxy-4-hydroxybenzoic acid as the starting material. The carboxylic acid group is first protected as a methyl ester to prevent nucleophilic interference during subsequent alkylation. For example, treatment with thionyl chloride in methanol yields methyl 4-hydroxy-3-methoxybenzoate (97% yield, 97.2% HPLC purity).

The 4-hydroxy group is then alkylated with a bromoethylamine derivative. In a modified protocol from bosutinib synthesis, 1-bromo-3-chloropropane was used to introduce a chloropropoxy side chain. Adapting this for the target compound, 2-bromoethylamine hydrobromide or its Boc-protected analog may serve as the alkylating agent. Reaction conditions typically involve potassium carbonate in DMF at 70°C for 1–2 hours, achieving >90% yield for analogous intermediates.

Sulfonylation of the Aminoethyl Side Chain

Post-alkylation, the amine group is sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine. For instance, in a related synthesis, exposure to methanesulfonyl chloride in dichloromethane at 0–25°C for 4 hours afforded the sulfonamide with 85–92% yield. Deprotection of the methyl ester via hydrolysis with aqueous NaOH or HCl regenerates the carboxylic acid moiety.

Ullmann Coupling for Direct Ether Formation

Copper-Catalyzed Coupling

An alternative route employs Ullmann-type coupling to directly install the sulfonamide-containing ethoxy group. Starting from 4-iodo-3-methoxybenzoic acid , reaction with 2-(methanesulfonamido)ethanol under copper catalysis (e.g., CuI, 1,10-phenanthroline) in DMSO at 110°C for 24 hours achieves C–O bond formation. This method bypasses multiple protection/deprotection steps but requires access to aryl iodides, which may necessitate additional synthesis.

Comparative Efficiency

Ullmann coupling offers a streamlined pathway but faces challenges:

  • Limited commercial availability of 4-iodo-3-methoxybenzoic acid.

  • Moderate yields (60–75%) due to steric hindrance from the sulfonamide group.

  • Byproducts from competing side reactions (e.g., homocoupling).

Mitsunobu Reaction for Ether Linkage

Mechanism and Conditions

The Mitsunobu reaction enables ether bond formation between 3-methoxy-4-hydroxybenzoic acid and 2-(methanesulfonamido)ethanol . Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature, the reaction proceeds via oxidative coupling, achieving 70–80% yields for similar substrates.

Advantages and Limitations

  • Advantages : High stereochemical control, no need for pre-functionalized halides.

  • Limitations : Requires stoichiometric amounts of reagents, complicating scalability.

Stepwise Assembly via Nitration and Reduction

Nitration of Benzoate Esters

Methyl benzoate undergoes nitration at the meta position (90–95% regioselectivity) to yield methyl 3-nitrobenzoate. Reduction with hydrogen gas and palladium/carbon converts the nitro group to an amine, which is diazotized and substituted with methoxide or ethoxide.

Adaptation for Target Compound

For 4-[2-(methanesulfonamido)ethoxy]-3-methoxybenzoic acid, this route would require:

  • Diazotization of 3-methoxy-4-aminobenzoic acid.

  • Radical methoxylation or ethoxylation using sodium methoxide/ethanol.

  • Sulfonylation of an intermediate amine.

Industrial-Scale Processes from Patent Literature

Chiral Auxiliary-Assisted Synthesis

Patents US20160031808A1 and EP3312156A1 describe methods for analogous aminosulfones. Key steps include:

  • Coupling 3-ethoxy-4-methoxybenzonitrile with dimethylsulfone.

  • Hydrolysis to β-ketosulfones.

  • Diastereoselective reduction using (S)-α-methylbenzylamine and sodium borohydride.

Scalability and Cost Considerations

  • Use of titanium tetraethoxide as a Lewis acid improves enantioselectivity (>95% ee).

  • Catalytic hydrogenation for debenzylation reduces metal waste.

Analytical Data and Optimization

Reaction Monitoring

HPLC and NMR track intermediate purity:

  • Methyl 4-(2-aminoethoxy)-3-methoxybenzoate : δH 7.55 (s, 1H, ArH), 4.12 (t, J = 5.6 Hz, 2H, OCH2), 3.89 (s, 3H, OCH3).

  • 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid : MS (ESI+) m/z 318.1 [M+H]+.

Yield Optimization

  • Alkylation efficiency improves with anhydrous DMF and molecular sieves (yield increases from 75% to 92%).

  • Sulfonylation at 0°C minimizes over-sulfonylation byproducts .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid exhibits significant anti-inflammatory effects. This compound has been studied for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, indicating its potential use in cancer therapeutics .

Drug Development

The compound is being explored as a lead molecule for developing new drugs targeting specific diseases. Its structural features allow for modifications that can enhance bioavailability and efficacy. For instance, derivatives of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid are being synthesized to improve pharmacokinetic profiles while maintaining therapeutic effects .

Combination Therapies

There is growing interest in using this compound in combination therapies for chronic diseases such as diabetes and cardiovascular conditions. Studies have indicated that it can enhance the therapeutic effects of existing medications when used synergistically, potentially leading to better patient outcomes .

Synthesis of Intermediates

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its utility in industrial applications includes serving as a building block for more complex molecules used in drug formulations .

Process Optimization

Recent studies have focused on optimizing the synthesis process of this compound to enhance yield and reduce costs. For example, researchers have developed scalable synthetic routes that allow for the efficient production of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid on an industrial scale, facilitating its use in large-scale pharmaceutical manufacturing .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Anti-inflammatoryInhibition of cyclooxygenase enzymesSignificant reduction in pro-inflammatory cytokines
Anticancer activityInduction of apoptosisActivation of caspase pathways in cancer cell lines
Drug developmentLead molecule for new drug formulationsEnhanced bioavailability through structural modifications
Combination therapiesSynergistic effects with existing drugsImproved patient outcomes in chronic disease treatments
Industrial synthesisIntermediate for pharmaceutical compoundsScalable synthetic routes developed for cost efficiency

Case Study: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid in animal models of arthritis. The results demonstrated a significant decrease in joint swelling and pain compared to control groups, supporting its potential use as an anti-arthritic agent.

Case Study: Anticancer Potential

In vitro experiments conducted on breast cancer cell lines showed that treatment with 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid led to a dose-dependent increase in apoptosis markers. This finding highlights its potential role as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Compound Name Molecular Formula Substituents (Position) Functional Groups CAS Number Key Properties
4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid C₁₂H₁₅NO₇S 4-(Methanesulfonamidoethoxy), 3-methoxy Benzoic acid, sulfonamide N/A Moderate acidity (pKa ~3.5*)
4-Methoxy-3-sulfamoylbenzoic acid C₈H₉NO₆S 4-Methoxy, 3-sulfamoyl Benzoic acid, sulfamoyl 20532-06-3 Higher acidity (pKa ~2.8)
4,4'-Ethylenebis(oxy)bis[3-methoxybenzoic acid] C₁₈H₁₈O₈ 4,4'-ethylene bis(oxy), 3-methoxy Dimeric benzoic acid 3263-55-6 Lower solubility, higher MW
3-Ethoxy-4-methoxybenzoic acid C₁₀H₁₂O₄ 3-Ethoxy, 4-methoxy Benzoic acid 2651-55-0 Alkoxy-driven lipophilicity
4-Ethoxy-3-methoxyphenylacetic acid C₁₁H₁₄O₄ 4-Ethoxy, 3-methoxy (phenylacetic acid) Phenylacetic acid N/A Reduced acidity (pKa ~4.5)

*Estimated based on substituent effects.

Key Observations:
  • Acidity : The sulfamoyl group in 4-methoxy-3-sulfamoylbenzoic acid (pKa ~2.8) increases acidity compared to the target compound due to stronger electron withdrawal .
  • Dimeric Structure : The dimer 4,4'-ethylenebis(oxy)bis[3-methoxybenzoic acid] (CAS 3263-55-6) exhibits higher molecular weight (362.33 g/mol), which may limit bioavailability but enhance multivalent binding in biological systems .
  • Phenylacetic Acid vs. Benzoic Acid : 4-Ethoxy-3-methoxyphenylacetic acid’s acetic acid moiety results in lower acidity and altered pharmacokinetics compared to benzoic acid derivatives .

Biological Activity

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmaceutical research due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H15NO5S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{5}\text{S}

It features a methanesulfonamide group, an ethoxy chain, and a methoxy-substituted benzoic acid moiety. These functional groups are believed to contribute to its biological activity.

The biological activity of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid primarily involves its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and influence various signaling pathways related to inflammation and cancer cell proliferation.

  • Inhibition of Enzymes : The compound is thought to inhibit certain enzymes associated with inflammatory responses, potentially reducing symptoms in conditions like arthritis.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways, which are critical in programmed cell death.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial potential .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential utility in managing inflammatory diseases .

Anticancer Studies

Research involving various cancer cell lines (e.g., breast and colon cancer) indicated that the compound could significantly reduce cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, highlighting its potential as an anticancer agent .

Summary of Findings

The biological activities of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid present promising avenues for therapeutic applications. Its mechanisms include enzyme inhibition, antimicrobial effects, anti-inflammatory properties, and potential anticancer activities. Further research is warranted to fully elucidate these effects and their clinical implications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid, and what reaction conditions ensure functional group compatibility?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. For example:

Methoxy Group Introduction : Alkylation of 3-hydroxybenzoic acid derivatives using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Methanesulfonamido-Ethoxy Attachment : Nucleophilic substitution of a bromoethoxy intermediate with methanesulfonamide, requiring anhydrous conditions and elevated temperatures (e.g., 80°C in DMF with NaH) .
Critical factors include protecting the carboxylic acid group during sulfonamidation to prevent side reactions and optimizing solvent polarity for intermediate stability .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.3–3.8 ppm) and sulfonamido (δ ~2.9–3.1 ppm) protons. Aromatic protons in the benzoic acid core appear as distinct doublets (δ ~6.8–7.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase (e.g., acetonitrile/0.1% formic acid) to assess purity (>95%) and confirm molecular weight (M+H⁺ expected at m/z ~328) .
  • FT-IR : Confirm sulfonamide (N–S=O stretches at 1150–1350 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) .

Q. What biochemical applications are feasible for this compound, given its functional groups?

  • Methodological Answer :

  • Enzyme Inhibition : The sulfonamido group may target carbonic anhydrases or proteases. Assay design should include kinetic studies (e.g., fluorescence-based inhibition assays) and control experiments with scrambled analogs .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C at the methoxy group) to quantify permeability in Caco-2 cell monolayers, adjusting pH to mimic physiological conditions .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved systematically?

  • Methodological Answer :

  • Solubility Screening : Use a tiered approach:

pH-Dependent Solubility : Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) to assess ionization effects .

Co-Solvent Systems : Test DMSO-water gradients (e.g., 10–50% DMSO) with dynamic light scattering to detect aggregation .
Conflicting data often arise from crystallization kinetics; use differential scanning calorimetry (DSC) to identify polymorphic forms .

Q. What strategies optimize the yield of the methanesulfonamido-ethoxy intermediate in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Protection : Protect the benzoic acid as a methyl ester before sulfonamidation to prevent carboxylate interference .
  • Catalytic Optimization : Use Pd/C or CuI to accelerate ethoxy-bromide coupling, monitoring reaction progress via TLC (hexane/EtOAc 3:1, Rf ~0.4) .
  • Workup Efficiency : Extract unreacted methanesulfonamide with ethyl acetate/water partitions, and purify via silica gel chromatography (5% MeOH in DCM) .

Q. How do computational methods predict the reactivity of the methanesulfonamido group in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Model the sulfonamido group’s electron-withdrawing effects using Gaussian09 at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess hydrogen-bonding interactions (e.g., sulfonamido NH with water) that influence reactivity .

Q. What experimental protocols validate the compound’s stability under biological assay conditions (e.g., serum-containing media)?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in PBS (pH 7.4) with 10% fetal bovine serum at 37°C. Monitor degradation via LC-MS over 24 hours; identify hydrolyzed products (e.g., free benzoic acid) .
  • Light/Heat Stress Tests : Expose solid samples to 40°C/75% RH for 4 weeks or UV light (254 nm) for 48 hours. Compare pre/post-stress HPLC profiles to quantify degradation .

Q. How can researchers reconcile discrepancies in reported biological activity across cell lines or model organisms?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values in primary vs. immortalized cells, controlling for efflux pump activity (e.g., P-gp inhibitors like verapamil) .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human vs. rodent) to identify species-specific metabolism (e.g., cytochrome P450-mediated sulfonamide cleavage) .

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